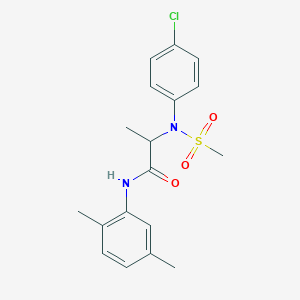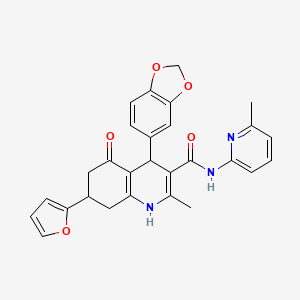
N~1~-2-biphenylyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide
Descripción general
Descripción
N~1~-2-biphenylyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide, also known as BMS-986165, is a small molecule inhibitor that targets the TYK2 enzyme. It has been developed as a potential treatment for autoimmune diseases such as psoriasis and inflammatory bowel disease.
Mecanismo De Acción
N~1~-2-biphenylyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide inhibits the TYK2 enzyme, which is involved in the signaling pathway of several cytokines, including IL-12, IL-23, and type I interferons. By inhibiting TYK2, N~1~-2-biphenylyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide blocks the downstream signaling of these cytokines, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
In preclinical studies, N~1~-2-biphenylyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide has been shown to reduce inflammation and improve disease severity in mouse models of psoriasis and colitis. N~1~-2-biphenylyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide has also been shown to decrease the production of pro-inflammatory cytokines in vitro. However, the long-term effects of N~1~-2-biphenylyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide on the immune system and other physiological systems are not yet known.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~1~-2-biphenylyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide is a potent and selective inhibitor of TYK2, which makes it a valuable tool for studying the role of TYK2 in autoimmune diseases. However, as with any small molecule inhibitor, there is a risk of off-target effects. Additionally, the synthesis of N~1~-2-biphenylyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide is complex and may be difficult to reproduce in some laboratories.
Direcciones Futuras
There are several potential future directions for research on N~1~-2-biphenylyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide. These include:
1. Further preclinical studies to evaluate the safety and efficacy of N~1~-2-biphenylyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide in different animal models of autoimmune diseases.
2. Clinical trials to evaluate the safety and efficacy of N~1~-2-biphenylyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide in humans with autoimmune diseases.
3. Studies to investigate the long-term effects of N~1~-2-biphenylyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide on the immune system and other physiological systems.
4. Studies to identify biomarkers that can predict response to N~1~-2-biphenylyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide.
5. Development of more efficient and reproducible synthesis methods for N~1~-2-biphenylyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide.
Conclusion:
N~1~-2-biphenylyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide is a promising small molecule inhibitor that targets the TYK2 enzyme and has potential as a treatment for autoimmune diseases. The synthesis of N~1~-2-biphenylyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide is complex, but it has been extensively studied in preclinical models of autoimmune diseases and is currently undergoing clinical trials. Further research is needed to fully understand the mechanism of action and long-term effects of N~1~-2-biphenylyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide, but it has the potential to be a valuable tool for studying the role of TYK2 in autoimmune diseases.
Aplicaciones Científicas De Investigación
N~1~-2-biphenylyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide has been extensively studied in preclinical models of autoimmune diseases. In a mouse model of psoriasis, N~1~-2-biphenylyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide was shown to reduce inflammation and skin thickening. In a mouse model of colitis, N~1~-2-biphenylyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide improved gut inflammation and decreased the severity of the disease. Clinical trials are ongoing to evaluate the safety and efficacy of N~1~-2-biphenylyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide in humans.
Propiedades
IUPAC Name |
2-(4-methyl-N-methylsulfonylanilino)-N-(2-phenylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-17-13-15-20(16-14-17)25(29(3,27)28)18(2)23(26)24-22-12-8-7-11-21(22)19-9-5-4-6-10-19/h4-16,18H,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWKZDQVTKUYHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(C)C(=O)NC2=CC=CC=C2C3=CC=CC=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-methoxy-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B4168059.png)


![N-allyl-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4168078.png)
![4-tert-butyl-N-[2,4,6-trioxo-1-(2-phenylethyl)-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B4168081.png)


![7-(3-fluorophenyl)-5-(3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4168100.png)
![1-ethyl-3-hydroxy-3-{2-oxo-2-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B4168105.png)
![1-[2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4168119.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(3-nitrophenyl)alaninamide](/img/structure/B4168125.png)
![methyl 4-[({[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetyl)amino]benzoate](/img/structure/B4168139.png)
![2-methoxy-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]benzamide](/img/structure/B4168151.png)
